N,N-Diethyl-3,4-dihydroxybenzamide
Description
N,N-Diethyl-3,4-dihydroxybenzamide is a benzamide derivative characterized by a 3,4-dihydroxy-substituted benzene ring and an N,N-diethylamide group. The diethyl substitution on the amide nitrogen distinguishes it from other N-alkyl derivatives, influencing steric, electronic, and pharmacokinetic profiles .
Properties
CAS No. |
137609-03-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.245 |
IUPAC Name |
N,N-diethyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-5-6-9(13)10(14)7-8/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
ZGCJRVCUJYJIST-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Benzene Substituents : 3,4-Dihydroxy groups enable hydrogen bonding and metal chelation, critical for biological interactions . Ethyl substituents on the ring () alter electronic properties but reduce polarity compared to hydroxyl groups.
Melanogenesis Inhibition
- N-Ada-3,4-dihydroxybenzamide (adamantyl substituent) shows potent melanogenesis inhibition in melan-a cells (IC₅₀: ~10 μM), attributed to its bulky hydrophobic group enhancing target binding .
- N-Hexyl-3,4-dihydroxybenzamide exhibits moderate activity (IC₅₀: ~25 μM), suggesting alkyl chain length inversely correlates with potency in this series .
- N,N-Diethyl analogue : Predicted lower activity due to shorter chain length, as per CoMFA models .
Antimalarial and Antitumor Activity
- N-Hexyl-3,4-dihydroxybenzamide inhibits Trypanosoma brucei (IC₅₀: 8.2 μM) and exhibits antitumor activity via apoptosis induction .
- Diethyl variant: Limited data, but reduced hydrophobicity may lower cell penetration efficiency compared to hexyl derivatives .
Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- N-Hexyl-3,4-dihydroxybenzamide forms hydrogen-bonded sheets parallel to the (001) plane via O–H···O and C–H···O interactions, enhancing stability .
Solubility and LogP
- LogP Trends : Adamantyl (LogP ~4.5) > Hexyl (LogP ~3.2) > Diethyl (LogP ~2.1*), correlating with hydrophobicity and bioavailability .
- Aqueous Solubility : Diethyl derivatives likely exhibit higher solubility than adamantyl or hexyl analogues due to reduced alkyl chain length .
Computational Insights (CoMFA Studies)
A Comparative Molecular Field Analysis (CoMFA) of N-alkyl-3,4-dihydroxybenzamides revealed:
- Steric Effects: Bulky substituents (e.g., adamantyl) enhance melanogenesis inhibition by filling hydrophobic pockets in tyrosinase .
- Electrostatic Effects : 3,4-Dihydroxy groups are critical for hydrogen bonding with enzyme active sites .
- Prediction for Diethyl Variant : Moderate activity due to balanced steric and electronic profiles but inferior to adamantyl derivatives .
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